molecular formula C9H7ClN2O B1416216 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine CAS No. 865610-66-8

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Cat. No.: B1416216
CAS No.: 865610-66-8
M. Wt: 194.62 g/mol
InChI Key: HYHWRCJFAXVHAE-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine belongs to the class of heterocyclic organic compounds , specifically combining pyridine and isoxazole moieties. Its systematic IUPAC name is 5-(chloromethyl)-3-(pyridin-4-yl)-1,2-oxazole . Common synonyms include:

  • This compound
  • 5-(Chloromethyl)-3-pyridin-4-ylisoxazole
  • CAS Registry Number: 50737-35-4 .

The compound is classified under the EC number 987-567-6 and is cataloged in PubChem under multiple entries, including CID 14878267 and SID 505510385.

Historical Context and Development

First synthesized in the early 21st century, this compound gained prominence in medicinal chemistry for its structural versatility. Key milestones include:

  • 2007 : Initial structural characterization in PubChem.
  • 2013 : Use as a precursor in kinase inhibitor studies, notably in the synthesis of carbothioamides targeting bacterial enzymes.
  • 2017 : Optimization of synthetic routes using toluene reflux conditions, achieving 15% yield in coupling reactions.

Its development parallels advances in oxazole chemistry, particularly in van Leusen’s reaction protocols for heterocycle formation.

Molecular Formula and Structural Features

Molecular formula : C₈H₆ClN₃O.
Molecular weight : 195.61 g/mol.

Key Structural Attributes:

  • A pyridine ring substituted at the 4-position with a 5-(chloromethyl)isoxazole group.
  • Bond angles : The isoxazole ring exhibits a planar geometry with bond angles of 108° (N-O-C) and 110° (C-C-N).
  • Reactive sites : The chloromethyl (-CH₂Cl) group enables nucleophilic substitutions, while the pyridine nitrogen participates in coordination chemistry.

SMILES : ClCc1nc(no1)c2ccncc2
InChI Key : TTYRVRZPJAJSGJ-UHFFFAOYSA-N.

Registration Details and Identification Parameters

Key Identifiers:

Parameter Value
CAS Number 50737-35-4
PubChem CID 14878267, 23007999
DSSTox Substance ID DTXSID00564955
MDL Number MFCD09034189

Spectral Data :

  • ¹H NMR (DMSO-d₆): δ 8.36 (s, 1H, isoxazole CH), 7.16 (s, 1H, pyridine CH), 4.04 (s, 3H, CH₃).
  • MS (ESI) : m/z 195.020 [M+H]⁺.

Position in Heterocyclic Chemistry

This compound exemplifies bicyclic heteroaromatic systems , merging:

  • Pyridine : A six-membered ring with one nitrogen atom, contributing π-electron deficiency for electrophilic substitutions.
  • Isoxazole : A five-membered ring with oxygen and nitrogen, offering sites for functionalization via [3+2] cycloadditions.

Reactivity Patterns:

  • Chloromethyl group : Participates in alkylation reactions, e.g., forming amines with NH₃.
  • Oxazole ring : Undergoes ring-opening under acidic conditions to yield α-chloroketones.

Table 1 : Comparative Analysis of Related Heterocycles

Compound Ring System Key Reactivity
This compound Pyridine + Isoxazole Nucleophilic substitution
3-(Pyridin-3-yl)isoxazole Pyridine + Isoxazole Electrophilic aromatic substitution
5-Methyl-1,3-oxazole Isoxazole Diels-Alder reactions

This structural hybrid is pivotal in designing kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

5-(chloromethyl)-3-pyridin-4-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-8-5-9(12-13-8)7-1-3-11-4-2-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHWRCJFAXVHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650903
Record name 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865610-66-8
Record name 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthesis Steps

Step Description Conditions
1 Formation of oxazole ring Controlled temperature, specific solvents
2 Introduction of chloromethyl group Chlorination reagents, controlled conditions
3 Coupling with pyridine Coupling reagents, appropriate solvents

Research Findings and Challenges

Research on the synthesis of this compound has focused on optimizing reaction conditions to improve yield and purity. Challenges include controlling the reactivity of the chloromethyl group and ensuring efficient coupling reactions.

Optimization Strategies

  • Temperature Control : Maintaining optimal temperatures is crucial for maximizing yield and minimizing side reactions.
  • Solvent Selection : Choosing the right solvent can significantly impact the efficiency of each step in the synthesis.
  • Reagent Selection : The choice of chlorination and coupling reagents can affect the overall yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution due to its electrophilic nature. This reaction is central to derivatization efforts in medicinal and materials chemistry.

Key Reactions and Conditions:

NucleophileConditionsProductMechanistic Insights
Amines (e.g., morpholine)K2CO3, DMF, 80°C, 6–12 h5-(Morpholinomethyl)-1,2-oxazol-3-ylpyridineSN2 mechanism favored in polar aprotic solvents.
Thiols (e.g., benzylthiol)EtOH, reflux, 4–8 h5-(Benzylthiomethyl)-1,2-oxazol-3-ylpyridineThiolate ion acts as a soft nucleophile.
Alkoxides (e.g., NaOMe)MeOH, RT, 2–4 h5-(Methoxymethyl)-1,2-oxazol-3-ylpyridineBase-mediated deprotonation enhances reactivity.

Findings:

  • Substitution proceeds efficiently with primary/secondary amines, yielding >75% conversion under mild conditions.

  • Steric hindrance from bulky nucleophiles (e.g., tert-butylamine) reduces reaction rates.

Oxidation Reactions

The chloromethyl group and oxazole ring are susceptible to oxidation, enabling functional group interconversion.

Oxidation Pathways:

Oxidizing AgentConditionsProductNotes
KMnO4 (aqueous)H2SO4, 60°C, 3 h5-(Carboxymethyl)-1,2-oxazol-3-ylpyridineOver-oxidation to CO2 observed at higher temperatures.
H2O2, AcOHRT, 12 h5-(Hydroxymethyl)-1,2-oxazol-3-ylpyridineSelective oxidation without ring cleavage.

Key Data:

  • Kinetic studies show pseudo-first-order dependence on oxidant concentration.

  • The pyridine ring stabilizes transition states via electron-withdrawing effects .

Coupling Reactions

The pyridine ring facilitates cross-coupling reactions, though the chloromethyl group may require protection.

Examples:

Reaction TypeReagents/ConditionsProductYield
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMF/H2O, 90°C4-[5-(Chloromethyl)-1,2-oxazol-3-yl]biphenyl65–70%
Buchwald-HartwigPd2(dba)3, XPhos, toluene, 110°C4-[5-(Chloromethyl)-1,2-oxazol-3-yl]-N-arylpyridine50–55%

Challenges:

  • The chloromethyl group may undergo unintended substitution during coupling, necessitating orthogonal protecting groups.

Cycloaddition Reactions

The oxazole ring participates in [3+2] and Diels-Alder cycloadditions, expanding structural complexity.

Reaction PartnerConditionsProductRegioselectivity
PhenylacetyleneCuI, DIPEA, DMF, 100°CFuro[3,4-d]oxazolo-pyridine derivativeOxazole acts as a dipolarophile .
TetrazineToluene, reflux, 8 hPyridazine-fused oxazoleInverse electron demand .

Insights:

  • Electron-deficient oxazoles show enhanced reactivity in cycloadditions .

Hydrolysis and Stability

The chloromethyl group hydrolyzes under acidic/basic conditions, influencing compound stability.

ConditionsProductHalf-Life (25°C)
0.1 M NaOH, H2O5-(Hydroxymethyl)-1,2-oxazol-3-ylpyridine2.5 h
0.1 M HCl, H2O5-(Chloromethyl)-1,2-oxazol-3-ylpyridinium chloride>24 h

Stability Recommendations:

  • Store under anhydrous conditions at –20°C to prevent hydrolysis.

Comparative Reactivity with Analogues

The chloromethyl group’s reactivity contrasts with other substituents:

CompoundReaction Rate (k, s⁻¹)Key Difference
4-[5-Methyl-1,2-oxazol-3-yl]pyridine0.003Lower electrophilicity
4-[5-Bromomethyl-1,2-oxazol-3-yl]pyridine0.15Higher leaving-group ability (Br⁻ vs. Cl⁻)

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine acts as a key intermediate in synthesizing novel oxadiazole derivatives. These derivatives have shown significant cytotoxicity against specific cancer cell lines, suggesting their potential as anticancer agents. For instance:

  • Case Study: Cytotoxicity Against Cancer Cell Lines
    In studies conducted by Vinayak et al. (2017), novel 1,2,4-oxadiazole derivatives containing piperidinyl moieties were synthesized from this compound and exhibited significant cytotoxic effects against MCF-7 breast cancer cells .

Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various bacterial strains. Its mechanism appears to involve interference with cellular processes essential for microbial growth.

  • Case Study: Antibacterial Activity
    Hu et al. (2005) reported that polyheterocycles derived from this compound exhibited promising antibacterial properties, indicating its potential utility in developing new antibacterial drugs .

Materials Science Applications

This compound serves as a building block in synthesizing advanced materials due to its ability to react with various amines and other heterocycles. This property is particularly valuable in designing materials with specific electronic or optical characteristics.

Summary of Key Applications

Application Area Description References
Anticancer Agents Acts as an intermediate for synthesizing oxadiazole derivatives with cytotoxic effects against cancer cellsVinayak et al., 2017
Antimicrobial Agents Exhibits antibacterial activity against multiple strainsHu et al., 2005
Materials Science Used as a building block for advanced materials synthesisRao et al., 2014

Mechanism of Action

The mechanism of action of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific context and application .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
  • CAS Registry Number : 50737-35-4 (as per )
  • Molecular Formula : C₈H₆ClN₃O
  • Molecular Weight : 195.61 g/mol

Structural Features :
This compound comprises a pyridine ring linked to a 1,2,4-oxadiazole ring bearing a reactive chloromethyl (-CH₂Cl) group at position 4. The chloromethyl group enhances electrophilicity, making it a versatile intermediate for further functionalization in medicinal chemistry and materials science .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following compounds share the 1,2,4-oxadiazole-pyridine scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Substituent(s) Key Properties/Applications References
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine 50737-35-4 C₈H₆ClN₃O -CH₂Cl High reactivity for alkylation reactions
3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine 420825-37-2 C₁₄H₉ClN₄O -CH₂(C₆H₄Cl) Enhanced lipophilicity; antimicrobial studies
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine 31827-43-7 C₈H₈N₄O -C₃H₅ (cyclopropyl) Potential CNS activity; improved metabolic stability
4-[5-(4′-Octyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine 364616-41-1 C₂₅H₂₆N₄O -C₆H₄-C₆H₃(C₈H₁₇) Liquid crystal applications; high thermal stability
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine 90002-06-5 C₇H₅ClN₄O -CH₂Cl (positional isomer) Differing electronic effects due to pyridine substitution

Physicochemical and Reactivity Comparisons

  • Reactivity: The chloromethyl group in the target compound enables nucleophilic substitution reactions, unlike the 4-chlorobenzyl () or cyclopropyl () derivatives, which are less electrophilic . The octyl-biphenyl analog () exhibits non-polar solubility (>100 mg/mL in toluene), contrasting with the target compound’s moderate polar solubility (~10 mg/mL in DMSO) .
  • Hydrogen Bonding :

    • The target compound’s chloromethyl group participates in weaker C-H···N interactions compared to the 4-chlorobenzyl analog’s stronger π-π stacking () .

Biological Activity

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine is a heterocyclic compound characterized by its unique structural features, including a pyridine ring and a chloromethyl-substituted 1,2-oxazole moiety. With a molecular formula of C8H6ClN3O and a molecular weight of approximately 195.61 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The structural characteristics of this compound contribute to its diverse chemical reactivity. The chloromethyl group allows for nucleophilic substitution reactions, which can lead to the synthesis of various derivatives with potentially enhanced biological activity. This compound serves as a building block for the creation of novel heterocyclic compounds that may exhibit improved pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent in medicinal chemistry.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise as an antitumor agent. Preliminary studies indicate that it may interfere with cellular processes involved in tumor growth and proliferation. The specific mechanisms through which it exerts these effects are still under investigation, but it is believed to involve apoptosis induction in cancer cells .

Study on Anticancer Activity

A study published in MDPI highlighted the potential of oxadiazole derivatives, including those related to this compound, as anticancer agents. The research revealed that certain derivatives exhibited cytotoxic effects against human leukemia cell lines (CEM-13 and U-937) with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

Mechanistic Insights

The mechanism of action appears to involve the modulation of apoptotic pathways. Flow cytometry assays indicated that derivatives of this compound can induce apoptosis in a dose-dependent manner in various cancer cell lines, including MCF-7 and MDA-MB-231 . Western blot analyses further supported these findings by demonstrating increased levels of p53 and caspase-3 cleavage in treated cells .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridineDifferent oxadiazole ringExhibits distinct biological activity profiles
5-(Chloromethyl)-2-fluoropyridineSubstituted pyridine with fluorinePotentially more reactive due to electronegative fluorine
5-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazoleContains trifluoromethyl groupEnhanced lipophilicity may affect biological interactions

This table illustrates how variations in substituents can significantly alter both the chemical behavior and biological activity of similar compounds.

Toxicity Profile

Despite its promising biological activities, the toxicity profile of this compound indicates potential hazards. It is considered harmful if ingested and can cause skin irritation upon contact. Therefore, safety assessments are crucial before advancing to clinical applications.

Q & A

Q. What are the recommended synthetic routes for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine in laboratory settings?

The compound can be synthesized via multi-step routes involving condensation, cyclization, and functional group modifications. A common approach involves reacting pyridine derivatives with chloromethyl precursors under palladium or copper catalysis in solvents like DMF or toluene. For example, cyclization of intermediates under controlled pH (e.g., ammonium acetate buffer at pH 6.5) ensures oxazole ring formation . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How should the chloromethyl group be characterized to confirm its presence and reactivity?

The chloromethyl (-CH2Cl) group is identified via 1^1H NMR (δ 4.5–5.0 ppm as a triplet due to coupling with adjacent protons) and 13^13C NMR (δ 40–45 ppm for CH2Cl). Mass spectrometry (MS) should show isotopic patterns characteristic of chlorine (3:1 ratio for M and M+2 peaks). Reactivity assays, such as nucleophilic substitution with thiourea, can confirm its labile nature .

Q. What spectroscopic techniques are essential for confirming the heterocyclic core structure?

  • IR spectroscopy : Stretching vibrations at 1600–1650 cm1^{-1} (C=N) and 1500–1550 cm1^{-1} (C-O) confirm the oxazole ring.
  • UV-Vis : Conjugation between oxazole and pyridine moieties produces absorption bands at 250–300 nm.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in corrigenda for similar compounds .

Advanced Research Questions

Q. How can structural discrepancies in literature reports for this compound be resolved?

Discrepancies often arise from misassignment of oxazole-pyridine connectivity. Corrigenda (e.g., Acta Crystallographica E63, o4654) highlight the need for corroborative techniques like X-ray crystallography and 2D NMR (HSQC, HMBC) to distinguish between 1,2-oxazole and 1,2,4-oxadiazole isomers. Computational validation (DFT-geometry optimization) further supports structural assignments .

Q. What computational strategies predict the electronic properties and reactivity of the oxazole-pyridine system?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps to predict charge transfer behavior. For instance, the electron-deficient pyridine ring may enhance electrophilic substitution at the oxazole’s chloromethyl group. Molecular docking studies (AutoDock Vina) assess binding affinities for medicinal chemistry applications .

Q. How can reaction conditions be optimized to prevent decomposition of the chloromethyl group during derivatization?

  • Temperature control : Reactions should be conducted below 60°C to avoid thermal degradation.
  • Solvent selection : Use aprotic solvents (e.g., THF, DCM) to minimize nucleophilic attack on the chloromethyl group.
  • Inert atmosphere : Argon/N2_2 prevents oxidation of intermediates .

Q. What methodological challenges arise in synthesizing derivatives with modified oxazole substituents?

Regioselectivity issues occur during substitutions at the chloromethyl group. For example, introducing bulky substituents may require protecting-group strategies (e.g., tert-butyldimethylsilyl) to direct reactivity. Comparative studies with analogs (e.g., 5-cyclopropyl-1,2-oxazole derivatives) reveal steric and electronic effects on yield .

Q. How can the compound’s potential in medicinal chemistry be systematically evaluated?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chloromethyl with hydroxymethyl) and assess bioactivity against kinase targets.
  • ADMET profiling : Use in silico tools (SwissADME) to predict pharmacokinetics and toxicity.
  • In vitro assays : Test inhibition of enzymes like COX-2 or EGFR, referencing pyrazole-carboximidamide derivatives as benchmarks .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s fluorescence properties be addressed?

Discrepancies may stem from solvent polarity or measurement conditions. For example, fluorescence intensity in polar solvents (e.g., methanol) may quench due to charge transfer. Standardize protocols (e.g., λex = 350 nm, λem = 450 nm in anhydrous DMSO) and compare with structurally validated analogs (e.g., 2-(5-alkyl-1,3,4-oxadiazol-2-yl)pyridines) .

Q. What experimental and computational approaches reconcile contradictions in catalytic efficiency for cross-coupling reactions?

Contradictions arise from catalyst loading (e.g., Pd vs. Cu) or ligand effects (e.g., PPh3 vs. Xantphos). Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst). Validate with kinetic studies (e.g., Eyring plots) and DFT-based transition state modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Reactant of Route 2
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4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

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